Cas no 2228543-41-5 (2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid)

2-(3-Ethylthiophen-2-yl)-2,2-difluoroacetic acid is a fluorinated organic compound featuring a thiophene backbone substituted with an ethyl group and a difluoroacetic acid moiety. The presence of the difluoroacetic acid group enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The thiophene ring contributes to its stability and potential for further functionalization, while the fluorine atoms improve metabolic resistance and bioavailability. This compound is particularly useful in the development of active ingredients requiring robust electronic and steric properties. Its structural features make it suitable for applications in medicinal chemistry, where precise modulation of physicochemical properties is critical.
2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid structure
2228543-41-5 structure
商品名:2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid
CAS番号:2228543-41-5
MF:C8H8F2O2S
メガワット:206.209728240967
CID:6121356
PubChem ID:165976642

2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid
    • EN300-1968579
    • 2228543-41-5
    • インチ: 1S/C8H8F2O2S/c1-2-5-3-4-13-6(5)8(9,10)7(11)12/h3-4H,2H2,1H3,(H,11,12)
    • InChIKey: BVIYBRCDPGXQSS-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(CC)=C1C(C(=O)O)(F)F

計算された属性

  • せいみつぶんしりょう: 206.02130699g/mol
  • どういたいしつりょう: 206.02130699g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 65.5Ų

2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1968579-0.1g
2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid
2228543-41-5
0.1g
$993.0 2023-09-16
Enamine
EN300-1968579-2.5g
2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid
2228543-41-5
2.5g
$2211.0 2023-09-16
Enamine
EN300-1968579-10g
2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid
2228543-41-5
10g
$4852.0 2023-09-16
Enamine
EN300-1968579-1g
2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid
2228543-41-5
1g
$1129.0 2023-09-16
Enamine
EN300-1968579-5g
2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid
2228543-41-5
5g
$3273.0 2023-09-16
Enamine
EN300-1968579-0.25g
2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid
2228543-41-5
0.25g
$1038.0 2023-09-16
Enamine
EN300-1968579-0.05g
2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid
2228543-41-5
0.05g
$948.0 2023-09-16
Enamine
EN300-1968579-0.5g
2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid
2228543-41-5
0.5g
$1084.0 2023-09-16
Enamine
EN300-1968579-5.0g
2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid
2228543-41-5
5g
$5470.0 2023-05-23
Enamine
EN300-1968579-10.0g
2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid
2228543-41-5
10g
$8110.0 2023-05-23

2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid 関連文献

2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acidに関する追加情報

2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid (CAS No. 2228543-41-5): An Overview of a Promising Compound in Medicinal Chemistry

2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid (CAS No. 2228543-41-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its fluorinated and thiophene moieties, has been the subject of several recent studies exploring its biological activities and pharmacological properties.

The fluorine atoms in the structure of 2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid play a crucial role in modulating its physicochemical properties. Fluorination is a common strategy in drug design to enhance the metabolic stability, lipophilicity, and binding affinity of compounds. The presence of these fluorine atoms can significantly influence the compound's ability to cross biological membranes and interact with target proteins.

The thiophene ring, another key feature of this compound, is known for its aromaticity and ability to form stable π-stacking interactions with other aromatic molecules. This property makes thiophene-containing compounds particularly interesting for their potential in modulating protein-protein interactions and enzyme inhibition. Recent studies have shown that compounds with thiophene moieties can exhibit potent anti-inflammatory and anticancer activities.

In the context of medicinal chemistry, 2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid has been investigated for its potential as a lead compound in the development of new therapeutic agents. One notable area of research is its activity against various cancer cell lines. Preliminary studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells. This selective activity is attributed to its ability to disrupt specific signaling pathways involved in cancer progression.

Beyond cancer research, 2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid has also shown promise in the treatment of inflammatory diseases. Inflammatory conditions such as rheumatoid arthritis and Crohn's disease are characterized by chronic inflammation and tissue damage. The anti-inflammatory properties of this compound have been evaluated in both in vitro and in vivo models, with promising results indicating its potential as an effective anti-inflammatory agent.

The pharmacokinetic profile of 2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid is another important aspect that has been studied extensively. Pharmacokinetic data reveal that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and low clearance rates make it a suitable candidate for further development as an orally administered drug.

In addition to its therapeutic potential, the synthetic accessibility of 2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid is a significant advantage. The compound can be synthesized using well-established chemical methods, making it feasible for large-scale production. This synthetic flexibility also allows for the exploration of structural modifications to optimize its pharmacological properties further.

The safety profile of 2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid is another critical factor that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound has a favorable safety margin, with no significant adverse effects observed at therapeutic doses. These findings support its potential for clinical translation.

In conclusion, 2-(3-ethylthiophen-2-yl)-2,2-difluoroacetic acid (CAS No. 228543-41-5) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features, combined with its favorable pharmacological properties and safety profile, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential in various disease contexts, paving the way for innovative treatments in the future.

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